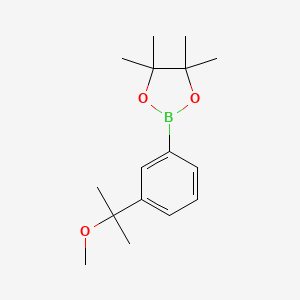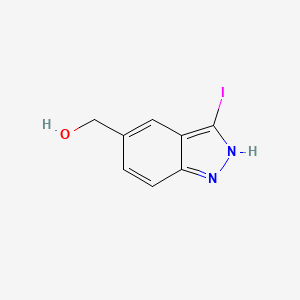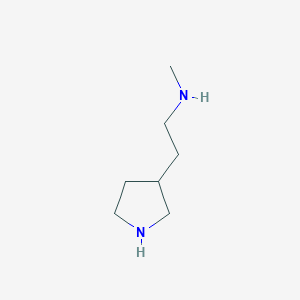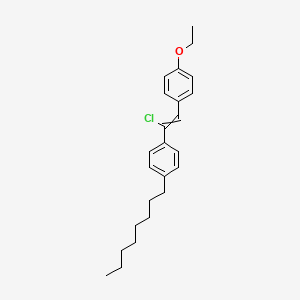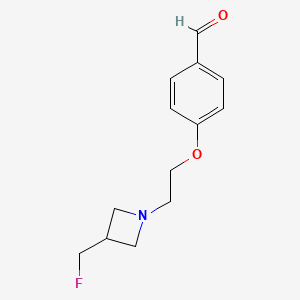
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde is a chemical compound that features a benzaldehyde group attached to an azetidine ring via an ethoxy linker The presence of a fluoromethyl group on the azetidine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Ethoxy Linker: The ethoxy linker can be attached through etherification reactions.
Formation of the Benzaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzaldehyde group can be oxidized to form benzoic acid derivatives.
Reduction: The benzaldehyde group can be reduced to form benzyl alcohol derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the azetidine ring can provide structural rigidity. The benzaldehyde group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-(Chloromethyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(2-(3-(Methyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-7-12-8-15(9-12)5-6-17-13-3-1-11(10-16)2-4-13/h1-4,10,12H,5-9H2 |
InChI Key |
MPBVDDLYNNCSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)C=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
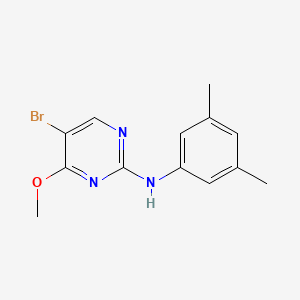

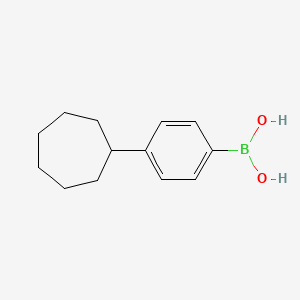
![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
